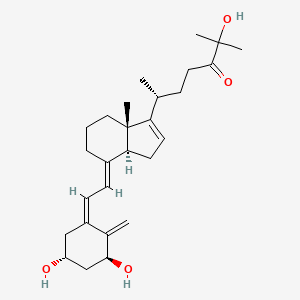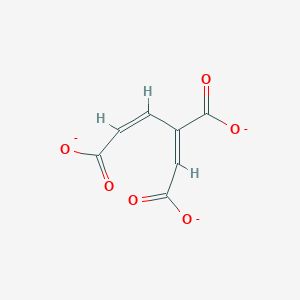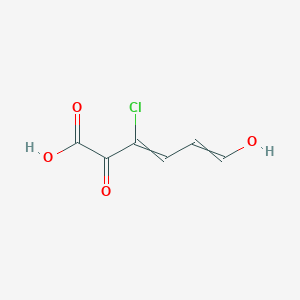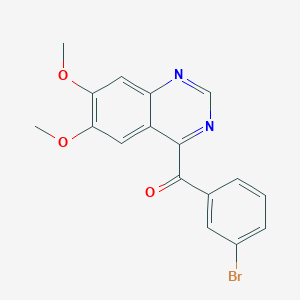![molecular formula C28H46O5 B1244452 (2R,3S,5S,8S,9S,10R,13S,14S,17R)-17-[(2S,3R,4R)-3,4-Dihydroxy-6-methyl-5-methylideneheptan-2-yl]-2,3-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one](/img/structure/B1244452.png)
(2R,3S,5S,8S,9S,10R,13S,14S,17R)-17-[(2S,3R,4R)-3,4-Dihydroxy-6-methyl-5-methylideneheptan-2-yl]-2,3-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dolichosterone is a bile acid.
CID 10983436 is a natural product found in Phaseolus vulgaris, Oryza sativa, and other organisms with data available.
Scientific Research Applications
Molecular Structure and Conformation
The molecular structure and conformation of related compounds have been extensively studied. For instance, a study on a structurally similar compound, 5,22-Stigmastadien-3β-yl p-toluenesulfonate, explores the molecule's independent orientation and conformation in its crystal structure, including interactions like C—H⋯O interactions (Ketuly, Hadi, Khaledi, & Tiekink, 2010).
Bioactive Compounds Synthesis
The synthesis of bioactive compounds using similar chemical structures has been a topic of interest. Research on androsterone derivatives, which share some structural similarities, discusses their role as inhibitors in androgen biosynthesis, highlighting their potential in medicinal chemistry (Djigoué, Simard, Kenmogne, & Poirier, 2012).
Applications in Medicine
In medicinal research, compounds with similar structures have been explored for various therapeutic applications. For example, a study on 17βH-Periplogenin, a cardiac aglycone isolated from Periploca sepium Bunge, details its molecular conformations and possible implications in medical treatments (Zhang, Bao, Wu, Yu, & Li, 2012).
Steroidal Research
The steroidal framework of similar compounds has been a subject of research, particularly in the context of liver X receptor (LXR) agonists. One study synthesizes LXR modulators using hyodeoxycholic acid, highlighting the potential of steroidal scaffolds in drug development (Ching, 2013).
properties
Product Name |
(2R,3S,5S,8S,9S,10R,13S,14S,17R)-17-[(2S,3R,4R)-3,4-Dihydroxy-6-methyl-5-methylideneheptan-2-yl]-2,3-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one |
|---|---|
Molecular Formula |
C28H46O5 |
Molecular Weight |
462.7 g/mol |
IUPAC Name |
(2R,3S,5S,8S,9S,10R,13S,14S,17R)-17-[(2S,3R,4R)-3,4-dihydroxy-6-methyl-5-methylideneheptan-2-yl]-2,3-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C28H46O5/c1-14(2)15(3)25(32)26(33)16(4)18-7-8-19-17-11-22(29)21-12-23(30)24(31)13-28(21,6)20(17)9-10-27(18,19)5/h14,16-21,23-26,30-33H,3,7-13H2,1-2,4-6H3/t16-,17-,18+,19-,20-,21+,23-,24+,25+,26+,27+,28+/m0/s1 |
InChI Key |
CYPKCRFYMBXYBU-NJSRRFNUSA-N |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)[C@H]([C@@H](C(=C)C(C)C)O)O |
Canonical SMILES |
CC(C)C(=C)C(C(C(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O |
synonyms |
dolichosterone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-N-(2-{(2E)-2-[(5-nitrothien-2-yl)methylene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B1244369.png)
![[5-(1-Benzylthieno[3,2-c]pyrazol-3-yl)furan-2-yl]methanol](/img/structure/B1244370.png)


![2-[[(6aR,9R,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carbonyl]-(2-acetyloxyethyl)amino]ethyl acetate](/img/structure/B1244380.png)
![6-Phenyl-5-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-5,6,7,8-tetrahydro-naphthalen-2-ol](/img/structure/B1244382.png)
![3-(3-carbamimidoylphenyl)-N-[4-(2-sulfamoylphenyl)phenyl]-5-(tetrazol-1-ylmethyl)-4H-1,2-oxazole-5-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B1244383.png)
![(3R,4R,7S,10S)-3-[(1R,2S,4aR,6S,8aR)-2,3,4a,6-tetramethyl-2,5,6,7,8,8a-hexahydro-1H-naphthalene-1-carbonyl]-10-hydroxy-5-oxa-1-azatricyclo[5.2.1.04,10]decane-2,6-dione](/img/structure/B1244385.png)

![[(2R)-4-[5-[(4-fluorophenyl)methyl]thiophen-2-yl]but-3-yn-2-yl]urea](/img/structure/B1244387.png)



